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Compound of Interest

Compound Name: 3-Phenoxypropanal

Cat. No.: B2668125

An In-Depth Technical Guide to 3-Phenoxypropanal (CAS 22409-86-5): Properties, Synthesis,
and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxypropanal (CAS No.
22409-86-5), a bifunctional organic molecule featuring both an aldehyde and a phenoxy ether
moiety. While specific experimental data for this compound is limited in publicly accessible
literature, this document, intended for researchers, scientists, and drug development
professionals, consolidates its known properties and provides expert-driven predictions and
protocols based on established chemical principles and data from closely related analogues.
The guide covers physicochemical properties, detailed protocols for its logical synthesis via
oxidation of 3-phenoxy-1-propanol, in-depth predicted spectroscopic characterization (*H NMR,
13C NMR, IR, MS), analysis of its chemical reactivity, potential applications as a synthetic
intermediate, and a discussion on safety and handling.

Chemical Identity and Physicochemical Properties

3-Phenoxypropanal is an aromatic aldehyde ether. Its structure combines a reactive aldehyde
group, a flexible three-carbon aliphatic chain, and a stable phenoxy group. This combination
makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties of 3-Phenoxypropanal
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Parameter Value Source

IUPAC Name 3-phenoxypropanal [1]

3-phenoxypropionaldehyde,
Synonyms [1]
Propanal, 3-phenoxy-

CAS Number 22409-86-5 [1][2]
Molecular Formula CoH1002 [1]
Molecular Weight 150.17 g/mol [1]
No data available (predicted to
Appearance N
be a liquid)
Boiling Point No data available [2]

Inert atmosphere, store in
Storage [2]
freezer, under -20°C

SMILES C1=CC=C(C=C1)0CCC=0 [1]
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Table 2: Computed Physicochemical Properties

Parameter Value Source
XLogP3 1.4 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)(;untg p : s
Rotatable Bond Count 4 [1]
Topological Polar Surface Area  26.3 A2 [1]
Complexity 106 [1]
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Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 3-Phenoxypropanal is scarce, the most
logical and established route is the mild oxidation of the corresponding primary alcohol, 3-
phenoxy-1-propanol. The choice of oxidizing agent is critical to prevent over-oxidation to the
corresponding carboxylic acid, 3-phenoxypropanoic acid. Reagents such as Pyridinium
Chlorochromate (PCC) or conditions for a Swern oxidation are ideal for this transformation as
they are selective for the formation of aldehydes from primary alcohols.[3][4]

Logical Synthesis Pathway: Oxidation of 3-Phenoxy-1-
propanol

The synthesis can be envisioned as a two-step process starting from phenol and 3-bromo-1-
propanol to first form the precursor alcohol, followed by its oxidation.

Step 1: Williamson Ether Synthesis

Phenol 3-Bromo-1-propanol

Base (e.g., NaH)

(B-Phenoxy-l-propanol

Step 2: Mild Oxidation

(B-Phenoxy-l-propanoD

PCC or Swern Oxidation

3-Phenoxypropanal

Click to download full resolution via product page
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Caption: Logical two-step synthesis route to 3-Phenoxypropanal.

Experimental Protocol: Synthesis via PCC Oxidation

This protocol describes a representative procedure for the oxidation of 3-phenoxy-1-propanol

to 3-phenoxypropanal using Pyridinium Chlorochromate (PCC).

Materials:

3-Phenoxy-1-propanol

Pyridinium Chlorochromate (PCC)
Anhydrous Dichloromethane (DCM)
Celite® or silica gel

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and a
small amount of Celite® in anhydrous DCM. The use of Celite® prevents the formation of a
tar-like precipitate that can complicate stirring and workup.[3]

Addition of Alcohol: Dissolve 3-phenoxy-1-propanol (1.0 equivalent) in anhydrous DCM and
add it dropwise to the stirred PCC suspension at room temperature.

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC), observing the
disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a
pad of silica gel or Celite® to remove the chromium salts and other solid byproducts. Wash
the filter pad thoroughly with additional diethyl ether.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b2668125?utm_src=pdf-body
https://www.benchchem.com/product/b2668125?utm_src=pdf-body
https://organic-synthesis.com/alcohol-to-aldehyde-ketone-using-pcc-pyridinium-chlorochromate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2668125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purification: Combine the organic filtrates and concentrate them under reduced pressure.
The resulting crude product can be further purified by silica gel column chromatography
using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-
phenoxypropanal.

Causality Note: A mild oxidant like PCC is chosen because stronger oxidants (e.g., KMnQOza,
Jones reagent) would likely lead to the formation of the corresponding carboxylic acid, which is
generally more thermodynamically stable. The anhydrous conditions are crucial as the
presence of water can facilitate over-oxidation.[3]

Spectroscopic and Analytical Characterization

No experimental spectra for 3-phenoxypropanal are readily available. This section provides a
predicted analysis based on the known spectral characteristics of its constituent functional
groups: a monosubstituted benzene ring, an alkyl-aryl ether, and a terminal aldehyde.

Predicted *H NMR Spectrum (400 MHz, CDCIs)

e 0 9.8 (t, 1H): Aldehyde proton (-CHO). The triplet splitting is due to coupling with the adjacent
CH:z group.

0 7.3-7.2 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.

0 7.0-6.9 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.

0 4.2 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CHz-).

0 3.0 (dt, 2H): Methylene protons adjacent to the aldehyde group (-CH2-CHO). The splitting
pattern would be a doublet of triplets due to coupling with both the aldehyde proton and the
other methylene group.

Predicted **C NMR Spectrum (100 MHz, CDCI:s)

e 0 ~201: Aldehyde carbonyl carbon (C=0).
e 0 ~158: Aromatic quaternary carbon attached to the ether oxygen (C-O).

e 0 ~129: Aromatic CH carbons (meta-C).
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0 ~121: Aromatic CH carbon (para-C).

0 ~114: Aromatic CH carbons (ortho-C).

0 ~65: Methylene carbon adjacent to the ether oxygen (-O-CHz-).

0 ~43: Methylene carbon adjacent to the aldehyde group (-CH2-CHO).

Predicted Infrared (IR) Spectrum

e ~3050 cm~t: Aromatic C-H stretch.
e ~2900-2800 cm~1: Aliphatic C-H stretch.

e ~2820 cm~! and ~2720 cm~1: Characteristic C-H stretch of the aldehyde proton (Fermi
doublet).

e ~1725 cm~1: Strong, sharp C=0 stretch of the aldehyde. This is one of the most diagnostic
peaks.

e ~1600 & ~1490 cm~1: C=C stretching vibrations within the aromatic ring.
e ~1240 cm~1: Asymmetric C-O-C stretch of the aryl-alkyl ether.

e ~1040 cm~1: Symmetric C-O-C stretch of the aryl-alkyl ether.

Predicted Mass Spectrum (Electron lonization)

The mass spectrum is predicted to show a molecular ion peak [M]* at m/z = 150. Key
fragmentation patterns would likely involve:

Alpha-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z = 149.

Ether Cleavage: Cleavage of the C-O bond is characteristic of ethers. A prominent peak at
m/z = 94 corresponding to the phenoxy radical cation ([CeHsO]*) is expected.

McLafferty Rearrangement: While possible, it may not be the most dominant pathway.

Loss of CHO: A peak at m/z = 121 ([M-29]*) corresponding to the loss of the formyl group.
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Caption: Analytical workflow for the characterization of 3-Phenoxypropanal.

Chemical Reactivity and Potential Applications

The reactivity of 3-phenoxypropanal is dominated by its aldehyde functional group, making it

a valuable synthetic intermediate. The phenoxy group is relatively stable and unreactive under

many conditions, allowing for selective transformations of the aldehyde.

Key Reactions:

Oxidation: Can be easily oxidized to 3-phenoxypropanoic acid using common oxidizing
agents.

Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxy-1-propanal,
using reducing agents like sodium borohydride (NaBHa).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.qg.,
NaBHsCN) would yield various secondary and tertiary amines, which are common structures
in pharmaceuticals.

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

Aldol and Knoevenagel Condensations: The aldehyde can participate in carbon-carbon
bond-forming reactions, serving as an electrophile.
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o Heterocycle Synthesis: Aldehydes are crucial building blocks for a vast array of heterocyclic
compounds (e.g., pyridines, pyrimidines, thiazoles) which form the core of many drugs.[5]
For instance, 3-phenoxypropanal could react with amines and other reagents in
multicomponent reactions to build complex molecular scaffolds.[6]

3-Phenoxypropanal

Multicomponent
Reaction

(Substituted Amines) (Thiazole Derivatives) (Pyridine Derivatives)

Reductive Amination | Hantzsch-type Synthesis

Complex APIs &
Bioactive Molecules

Click to download full resolution via product page
Caption: Potential of 3-Phenoxypropanal as a building block in drug development.

While direct applications of 3-phenoxypropanal in marketed drugs are not documented, its
structure is analogous to intermediates used in pharmaceutical synthesis. For example, related
propanol derivatives are key intermediates for various active pharmaceutical ingredients (APIS).
[7][8] The combination of the phenoxy group and the reactive aldehyde makes 3-
phenoxypropanal a high-potential starting material for the synthesis of novel compounds in
drug discovery programs.

Safety and Toxicology

No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for 3-
Phenoxypropanal (CAS 22409-86-5) is readily available. Therefore, a risk assessment must
be based on the general toxicity of related chemical classes: aromatic aldehydes and ethers.
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o General Aldehyde Toxicity: Aldehydes are generally reactive electrophiles and can cause
irritation to the skin, eyes, and respiratory system.[9] Some aldehydes are known skin
sensitizers. Due to their reactivity with biological macromolecules, chronic exposure can be a
concern.

o Handling Precautions: Based on general principles for handling reactive aldehydes, the
following precautions are recommended:

Work in a well-ventilated fume hood.

[¢]

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

o

Avoid inhalation of vapors and direct contact with skin and eyes.

[e]

Store in a tightly sealed container in a cool, dry place, preferably under an inert
atmosphere as recommended by suppliers, to prevent oxidation.[2]

Conclusion

3-Phenoxypropanal is a structurally interesting molecule with significant potential as a
versatile intermediate in organic synthesis, particularly for the construction of complex
molecules relevant to the pharmaceutical and fine chemical industries. While a lack of direct
experimental data necessitates a predictive approach to its characterization and synthesis,
established chemical principles provide a robust framework for its handling and application.
The protocols and predicted data within this guide offer a solid foundation for researchers to
synthesize, characterize, and explore the synthetic utility of this compound, paving the way for
the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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